molecular formula C14H25N5S B11645992 2,4-bis(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

2,4-bis(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11645992
M. Wt: 295.45 g/mol
InChI Key: HDVXEPSUUUXDHK-UHFFFAOYSA-N
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Description

1,4-BIS[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound featuring a piperidine moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazole ring and the incorporation of the piperidine groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-BIS[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups onto the piperidine moieties .

Scientific Research Applications

1,4-BIS[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-BIS[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-BIS[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its combination of piperidine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H25N5S

Molecular Weight

295.45 g/mol

IUPAC Name

2,4-bis(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C14H25N5S/c20-14-18(12-16-7-3-1-4-8-16)11-15-19(14)13-17-9-5-2-6-10-17/h11H,1-10,12-13H2

InChI Key

HDVXEPSUUUXDHK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C=NN(C2=S)CN3CCCCC3

Origin of Product

United States

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